molecular formula C8H15B B7800853 (1beta,5beta)-9-Borabicyclo[3.3.1]nonane

(1beta,5beta)-9-Borabicyclo[3.3.1]nonane

Cat. No. B7800853
M. Wt: 122.02 g/mol
InChI Key: FEJUGLKDZJDVFY-UHFFFAOYSA-N
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Description

(1beta,5beta)-9-Borabicyclo[3.3.1]nonane is a useful research compound. Its molecular formula is C8H15B and its molecular weight is 122.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1beta,5beta)-9-Borabicyclo[3.3.1]nonane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1beta,5beta)-9-Borabicyclo[3.3.1]nonane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

9-borabicyclo[3.3.1]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15B/c1-3-7-5-2-6-8(4-1)9-7/h7-9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJUGLKDZJDVFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1C2CCCC1CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15B
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 78966

CAS RN

280-64-8
Record name 9-Borabicyclo[3.3.1]nonane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=280-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

For this the compounds of general formula XV are reacted with tert.-butyl 4-(9-borabicyclo[3.3.1]nonan-9-ylmethyl)-piperidine-1-carboxylate (obtained from the reaction of tert-butyl 4-methylene-piperidine-1-carboxylate with 9-bora-bicyclo[3.3.1]nonane in tetrahydrofuran at reflux temperature) or tert-butyl 4-(9-bora-bicyclo[3.3.1]non-9-ylmethyl)-azepan-1-carboxylate (obtained from the reaction of tert-butyl 4-methylene-azepan-1-carboxylate with 9-bora-bicyclo[3.3.1]nonane in tetrahydrofuran at reflux temperature) in the presence of a catalyst such as [1,1′-bis(diphenylphosphino)ferrocene]-palladium-II-dichloride-dichloromethane complex, bis-tri-tert.-butylphosphine-palladium-(0), bis-tri-cyclohexylphosphine-palladium-(0), [1,2-bis(diphenylphosphino)ethane]palladium-II-dichloride or [1,3-bis(diphenylphosphino)propane]palladium-II-dichloride, but preferably [1,1′-bis(diphenylphosphino)ferrocene]-palladium-II-dichloride-dichloromethane complex, as well as a base such as for example sodium carbonate, potassium carbonate, caesium carbonate, triethylamine or N,N-diisopropyl-N-ethyl-amine, but preferably potassium carbonate, in a solvent such as tetrahydrofuran, 1,4-dioxane, acetonitrile or N,N-dimethylformamide, optionally with the addition of water, at temperatures between 30° C. and 150° C., but preferably between 50° C. and 120° C., to obtain the compounds of general formula IX.
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Synthesis routes and methods III

Procedure details

For this the compounds of general formula XV are reacted with tert.-butyl 4-(9-borabicyclo[3.3.1]nonan-9-ylmethyl)-piperidine-1-carboxylate (obtained from the reaction of tert-butyl 4-methylene-piperidine-1-carboxylate with 9-bora-bicyclo[3.3.1]nonane in tetrahydrofuran at reflux temperature) or tert-butyl 4-(9-bora-bicyclo[3.3.1]non-9-ylmethyl)-azepan-1-carboxylate (obtained from the reaction of tert-butyl 4-methylene-azepan-1-carboxylate with 9-bora-bicyclo[3.3.1]nonane in tetrahydrofuran at reflux temperature) in the presence of a catalyst such as [1,1′-bis(diphenylphosphino)ferrocene]-palladium-II-dichloride-dichloromethane complex, bis-tri-tert.-butylphosphine-palladium-(0), bis-tri-cyclohexylphosphine-palladium-(0), [1,2-bis(diphenylphosphino)ethane]palladium-II-dichloride or [1,3-bis(diphenylphosphino)propane]palladium-II-dichloride, but preferably [1,1′-bis(diphenylphosphino)ferrocene]-palladium-II-dichloride-dichloromethane complex, as well as a base such as for example sodium carbonate, potassium carbonate, caesium carbonate, triethylamine or N,N-diisopropyl-N-ethyl-amine, but preferably potassium carbonate, in a solvent such as tetrahydrofuran, 1,4-dioxane, acetonitrile or N,N-dimethylformamide, optionally with the addition of water, at temperatures between 30° C. and 150° C., but preferably between 50° C. and 120° C., to obtain the compounds of general formula IX.
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tert-butyl 4-(9-bora-bicyclo[3.3.1]non-9-ylmethyl)-azepan-1-carboxylate
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